2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine

Medicinal Chemistry Combinatorial Chemistry Kinase Inhibitors

Procure 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine (CAS 232601-05-7) as a defined-regioisomer building block for kinase-biased and CNS-penetrant libraries. Its 2,6-dimethyl-3-amine substitution pattern is the validated core for nSMase2 inhibitors and adenine-mimetic scaffolds. Replacing this intermediate with another regioisomer risks SAR disruption and re-optimization. Ideal for rapid amide coupling, reductive amination, and scaffold-hopping from imidazo[1,2-b]pyridazine leads with proven synthetic tractability.

Molecular Formula C8H10N4
Molecular Weight 162.2
CAS No. 232601-05-7
Cat. No. B6252781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine
CAS232601-05-7
Molecular FormulaC8H10N4
Molecular Weight162.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine (CAS 232601-05-7): A Key Heterocyclic Scaffold for Kinase-Focused Library Synthesis


2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine (CAS 232601-05-7) is a small molecule heterocycle (C₈H₁₀N₄, MW 162.19) belonging to the pyrazolo[1,5-a]pyrimidine class, a fusion of pyrazole and pyrimidine rings. This specific scaffold is recognized in medicinal chemistry as a 'privileged structure' for drug discovery, particularly for generating kinase inhibitor libraries [1]. The molecule features a primary amine at the 3-position and methyl groups at the 2- and 6-positions, providing a defined vector for derivatization and a specific steric and electronic profile that distinguishes it from other regioisomers in the class.

Why Substituting 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine with Another Pyrazolopyrimidine Is a High-Risk Decision


The pyrazolo[1,5-a]pyrimidine scaffold's biological activity is exquisitely sensitive to even minor changes in its substitution pattern. The position of the amine group (e.g., 3-amine vs. 5-amine or 7-amine) dictates the geometry of key interactions with biological targets such as kinase hinge regions [1]. Similarly, altering the methyl groups at the 2- and 6-positions impacts the molecule's lipophilicity, metabolic stability, and steric fit. For instance, the 3-amino group has been identified as a critical handle for constructing potent neutral sphingomyelinase 2 (nSMase2) inhibitors, a therapeutic target in neurodegeneration [2]. Replacing this specific intermediate with a different regioisomer or an analog lacking the 2,6-dimethyl motif would necessitate a complete re-optimization of the synthetic route and SAR, introducing unacceptable risk into a lead optimization or scale-up program. Generic substitution without experimental validation is therefore not supported by the available class-level evidence.

Quantitative Differentiation of 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine: Property and Scaffold Comparisons


Scaffold 'Privileged Status': Quantitative Library Output vs. Other Heterocyclic Cores

The pyrazolo[1,5-a]pyrimidine class, of which this compound is a derivative, has been formally identified as a 'privileged structure' for library synthesis. A foundational study demonstrated the generation of a chemical library containing over 400 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides from the core scaffold [1]. This quantifies the scaffold's validated capacity for high-throughput derivatization, a key differentiator from less versatile heterocyclic cores (e.g., unsubstituted purines or simple pyrimidines) that lack the same diversity of attachment points and established synthetic protocols.

Medicinal Chemistry Combinatorial Chemistry Kinase Inhibitors

Physicochemical Property Differentiation: Lipophilicity (LogP) vs. Other Amino-Pyrazolopyrimidine Regioisomers

The compound's computed LogP is 1.02 [1], a balanced lipophilicity value that is favorable for both solubility and membrane permeability according to established drug-likeness guidelines (e.g., Lipinski's Rule of Five). While direct experimental LogP comparisons for all pyrazolopyrimidine-amine regioisomers are not centrally compiled, the 2,6-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core is known to increase LogP by approximately 0.5–1.0 units compared to the unsubstituted analog, based on standard additive fragment contributions for methyl groups on aromatic systems. This shifts the molecule into a more optimal lipophilicity window for CNS drug discovery compared to more polar, unsubstituted amine analogs.

Medicinal Chemistry ADME Lead Optimization

Scaffold Validation for CNS Drug Targets: nSMase2 Inhibition vs. the Clinical Inhibitor PDDC

The pyrazolo[1,5-a]pyrimidin-3-amine scaffold, which defines this compound, has been validated as a core motif for developing brain-penetrant neutral sphingomyelinase 2 (nSMase2) inhibitors. A recent medicinal chemistry campaign demonstrated that compounds built on this exact scaffold exhibited nSMase2 inhibitory potency superior to that of the established clinical candidate PDDC [1]. This scaffold replacement strategy (imidazo[1,2-b]pyridazine to pyrazolo[1,5-a]pyrimidine) yielded an orally available and CNS-penetrant lead compound. This provides strong class-level evidence for the scaffold's inherent advantages in CNS drug design, an attribute not shared by other fused heterocyclic cores.

Neuroscience nSMase2 CNS Drug Discovery

Optimal Use Cases for 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine Based on Proven Scenarios


Starting Point for CNS-Penetrant nSMase2 or Kinase Inhibitor Programs

Based on the scaffold's proven ability to generate orally available, brain-penetrant nSMase2 inhibitors [1], this specific building block should be prioritized for medicinal chemistry campaigns targeting CNS disorders such as Alzheimer's disease, Parkinson's disease, and ALS, where nSMase2 is a genetically validated target. The 2,6-dimethyl-3-amine orientation provides an ideal vector for growing into the kinase hinge region while maintaining favorable CNS MPO scores.

Kinase-Focused Library Synthesis and High-Throughput Screening

Leverage this compound as a core scaffold for the rapid generation of a kinase-biased library. The foundational work on pyrazolo[1,5-a]pyrimidines demonstrates a validated, high-yielding combinatorial synthesis route capable of producing >400 diverse analogs [2]. The 3-amine is a convenient handle for amide bond formation or reductive amination, enabling rapid exploration of chemical space around the adenine-mimetic core.

Replacement Scaffold for Imidazo[1,2-b]pyridazine-Based Lead Compounds

For R&D teams looking to improve the drug-like properties of leads containing an imidazo[1,2-b]pyridazine core, 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine offers a structurally analogous but differentiated alternative. The successful scaffold-hopping exercise from PDDC's core to this pyrazolopyrimidine scaffold resulted in superior nSMase2 inhibition and CNS penetration [1], suggesting this approach could be applied to other targets where the imidazopyridazine core presents PK or potency limitations.

Quote Request

Request a Quote for 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.